molecular formula C20H14Cl2N2S3 B12020138 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole

Cat. No.: B12020138
M. Wt: 449.4 g/mol
InChI Key: CHEAHFUQICAUKZ-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features two distinct substituents: a 2,4-dichlorophenylmethylthio group and a naphthylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives. This step often involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the thiadiazole ring.

    Introduction of Substituents: The 2,4-dichlorophenylmethylthio and naphthylmethylthio groups can be introduced through nucleophilic substitution reactions. For example, the thiadiazole intermediate can be reacted with 2,4-dichlorobenzyl chloride and naphthylmethyl chloride in the presence of a base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

    Medicine: Research has indicated that the compound may possess anticancer properties. It has been tested for its ability to inhibit the growth of cancer cells in vitro.

    Industry: The compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation and apoptosis. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and a chlorophenyl group but lacks the naphthylmethylthio substituent.

    2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but different substituents, including an alkylthio group and a trimethoxyphenyl group.

Uniqueness

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole is unique due to the presence of both 2,4-dichlorophenylmethylthio and naphthylmethylthio groups

Properties

Molecular Formula

C20H14Cl2N2S3

Molecular Weight

449.4 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C20H14Cl2N2S3/c21-16-9-8-15(18(22)10-16)12-26-20-24-23-19(27-20)25-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-10H,11-12H2

InChI Key

CHEAHFUQICAUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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